molecular formula C24H38ClN5O7 B5153556 ethyl tyrosylalanylglycylleucylglycinate hydrochloride

ethyl tyrosylalanylglycylleucylglycinate hydrochloride

Cat. No. B5153556
M. Wt: 544.0 g/mol
InChI Key: RJPXYJQBEZVNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl tyrosylalanylglycylleucylglycinate hydrochloride, also known as Etaglufin, is a peptide derivative that has gained significant attention in the scientific community for its potential applications in medical research. Etaglufin is a synthetic peptide that is composed of five amino acids, including L-tyrosine, L-alanine, L-glycine, L-leucine, and L-glycine.

Scientific Research Applications

Ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been extensively studied for its potential applications in medical research. One of the primary applications of ethyl tyrosylalanylglycylleucylglycinate hydrochloride is in the development of new drugs for the treatment of cancer. ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

Mechanism of Action

The mechanism of action of ethyl tyrosylalanylglycylleucylglycinate hydrochloride is not fully understood. However, it is believed that ethyl tyrosylalanylglycylleucylglycinate hydrochloride exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and are associated with tumor invasion and metastasis.
Biochemical and Physiological Effects
ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have anti-inflammatory properties. Specifically, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl tyrosylalanylglycylleucylglycinate hydrochloride in lab experiments is its high purity and stability. ethyl tyrosylalanylglycylleucylglycinate hydrochloride can be synthesized using the SPPS method, which allows for the production of a pure and homogeneous product. Additionally, ethyl tyrosylalanylglycylleucylglycinate hydrochloride is stable under a range of conditions, making it suitable for use in a variety of lab experiments.
One of the limitations of using ethyl tyrosylalanylglycylleucylglycinate hydrochloride in lab experiments is its high cost. The SPPS method is a time-consuming and expensive process, which can make the production of ethyl tyrosylalanylglycylleucylglycinate hydrochloride prohibitively expensive for some labs. Additionally, the mechanism of action of ethyl tyrosylalanylglycylleucylglycinate hydrochloride is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on ethyl tyrosylalanylglycylleucylglycinate hydrochloride. One area of research is the development of new drugs based on the structure of ethyl tyrosylalanylglycylleucylglycinate hydrochloride. Researchers are exploring the use of ethyl tyrosylalanylglycylleucylglycinate hydrochloride analogs as potential anti-cancer drugs. Additionally, researchers are investigating the use of ethyl tyrosylalanylglycylleucylglycinate hydrochloride in combination with other drugs to enhance their efficacy.
Another area of research is the elucidation of the mechanism of action of ethyl tyrosylalanylglycylleucylglycinate hydrochloride. Researchers are working to identify the specific enzymes and pathways that are targeted by ethyl tyrosylalanylglycylleucylglycinate hydrochloride, which could lead to the development of more targeted therapies.
Conclusion
In conclusion, ethyl tyrosylalanylglycylleucylglycinate hydrochloride is a synthetic peptide that has gained significant attention in the scientific community for its potential applications in medical research. ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. While there are limitations to using ethyl tyrosylalanylglycylleucylglycinate hydrochloride in lab experiments, the potential benefits make it an area of active research. Future research on ethyl tyrosylalanylglycylleucylglycinate hydrochloride will likely focus on the development of new drugs and the elucidation of its mechanism of action.

Synthesis Methods

Ethyl tyrosylalanylglycylleucylglycinate hydrochloride can be synthesized using a solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups that prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the protective groups are removed, and the peptide is cleaved from the solid support. The resulting peptide is then purified using various chromatographic techniques to obtain a pure product.

properties

IUPAC Name

ethyl 2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O7.ClH/c1-5-36-21(32)13-27-24(35)19(10-14(2)3)29-20(31)12-26-22(33)15(4)28-23(34)18(25)11-16-6-8-17(30)9-7-16;/h6-9,14-15,18-19,30H,5,10-13,25H2,1-4H3,(H,26,33)(H,27,35)(H,28,34)(H,29,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPXYJQBEZVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

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